Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride
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Overview
Description
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes bromine atoms, a morpholine ring, and a benzeneacetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride typically involves multiple steps. The process begins with the preparation of the benzeneacetic acid derivative, followed by the introduction of bromine atoms through bromination reactions. The morpholine ring is then incorporated through esterification reactions. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, resulting in debrominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce debrominated derivatives.
Scientific Research Applications
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzeneacetic acid derivatives: Compounds with similar benzeneacetic acid moieties but different substituents.
Brominated compounds: Molecules containing bromine atoms in different positions or configurations.
Morpholine-containing compounds: Chemicals with morpholine rings but varying side chains.
Uniqueness
Benzeneacetic acid, 4-bromo-alpha-(4-bromophenyl)-alpha-hydroxy-, 2-(4-morpholinyl)ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
134871-15-1 |
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Molecular Formula |
C20H22Br2ClNO4 |
Molecular Weight |
535.7 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2,2-bis(4-bromophenyl)-2-hydroxyacetate;hydrochloride |
InChI |
InChI=1S/C20H21Br2NO4.ClH/c21-17-5-1-15(2-6-17)20(25,16-3-7-18(22)8-4-16)19(24)27-14-11-23-9-12-26-13-10-23;/h1-8,25H,9-14H2;1H |
InChI Key |
XKWCEIZDTFRFQV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C(C2=CC=C(C=C2)Br)(C3=CC=C(C=C3)Br)O.Cl |
Origin of Product |
United States |
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